molecular formula C14H12N2O2 B031426 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid CAS No. 89915-39-9

3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid

Cat. No.: B031426
CAS No.: 89915-39-9
M. Wt: 240.26 g/mol
InChI Key: CNUHEVWYPKFJHH-UHFFFAOYSA-N
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Description

3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid is a natural product found in Eurycoma, Picrasma quassioides, and other organisms with data available.

Mechanism of Action

Target of Action

Beta-Carboline-1-propanoic acid, also known as beta-Carboline-1-propionic acid or 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid, is a natural alkaloid extracted from various plants such as Ailanthus altissima . It has been identified to have potent activity against Leishmania amazonensis and Leishmania infatum , suggesting that these parasites are the primary targets of this compound.

Mode of Action

The compound exhibits leishmanicidal activity against Leishmania amazonensis and L. infantum promastigotes and intracellular amastigotes . The compound’s interaction with its targets results in the inhibition of the production of nitric oxide (NO) of infected macrophages . This suggests that the intracellular amastigote elimination occurs in a nitrosative stress-independent way .

Biochemical Pathways

Beta-Carboline-1-propanoic acid is a part of the beta-carboline class of alkaloids, which are biosynthesized in animals and humans from precursor compounds including serotonin (5-hydroxytryptamine), tryptamine, and tryptophan with either acetaldehyde or pyruvate as cosubstrates . The compound is efficiently metabolized, and its biosynthesis and biodegradation are affected by alcohol consumption and smoking .

Pharmacokinetics

infantum promastigotes and intracellular amastigotes with 50% inhibitory concentration ranging from 2.7 ± 0.82 to 9.4 ± 0.5 μg/ml . This suggests that the compound has a significant bioavailability and is able to reach its targets effectively.

Result of Action

The compound’s action results in the death of Leishmania amazonensis and L. infantum promastigotes and intracellular amastigotes . Moreover, apoptotic Leishmania amazonensis (19.5%) and L. infantum (40.4%) promastigotes were detected after 5 h incubation with the compound .

Action Environment

The action of Beta-Carboline-1-propanoic acid is influenced by environmental factors. For instance, alcohol consumption and smoking affect the biosynthesis and biodegradation of the compound . .

Properties

IUPAC Name

3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c17-13(18)6-5-12-14-10(7-8-15-12)9-3-1-2-4-11(9)16-14/h1-4,7-8,16H,5-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUHEVWYPKFJHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20237937
Record name 3-(9H-Pyrido(3,4-b)indol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20237937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89915-39-9
Record name 3-(9H-Pyrido(3,4-b)indol-1-yl)propanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089915399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(9H-Pyrido(3,4-b)indol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20237937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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